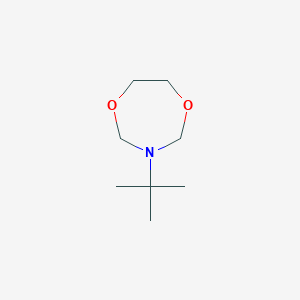
3-Tert-butyl-1,5,3-dioxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-1,5,3-dioxazepane is a heterocyclic compound containing both oxygen and nitrogen atoms within its seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1,5,3-dioxazepane can be achieved through several methods. One efficient synthetic procedure involves the transamination of this compound with arylamines. This reaction is typically carried out in the presence of catalytic amounts of samarium and cobalt compounds . Another method involves the reaction of 1,2-ethanediol with N,N-bis(methoxymethyl)aryl(hetaryl)amines under similar catalytic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of catalytic processes involving transition and rare earth metals suggests potential scalability for industrial applications. The use of catalysts such as samarium nitrate and cobalt chloride can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1,5,3-dioxazepane undergoes various chemical reactions, including transamination, oxidation, and substitution reactions.
Common Reagents and Conditions
Transamination: This reaction involves the use of primary arylamines and catalysts such as samarium nitrate and cobalt chloride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms within the dioxazepane ring, often facilitated by the presence of suitable nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, transamination with aniline can yield N-phenyl-1,5,3-dioxazepane .
Scientific Research Applications
3-Tert-butyl-1,5,3-dioxazepane has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential analgesic, antipyretic, sedative, anticancer, and fungicidal properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific chemical and physical properties.
Catalysis: The compound can be used as a ligand or intermediate in catalytic processes, particularly those involving transition and rare earth metals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1,5,3-dioxazepane involves its interaction with various molecular targets and pathways. The coordination of the nitrogen atom to the central atom of a catalyst, such as samarium or cobalt, plays a significant role in its reactivity and selectivity in chemical reactions . This coordination can enhance the compound’s ability to undergo transamination and other reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,3,5-dithiazinane: This compound undergoes similar transamination reactions with primary arylamines.
N-Alkyl(cycloalkyl, benzyl)-1,5,3-dioxazepanes: These compounds are synthesized by heating alkylamines with paraformaldehyde and 1,2-ethylene glycol in aromatic solvents.
Uniqueness
3-Tert-butyl-1,5,3-dioxazepane is unique due to its tert-butyl group, which can influence its chemical reactivity and stability. The presence of this bulky group can also affect the compound’s interactions with catalysts and other reagents, making it distinct from other dioxazepane derivatives.
Properties
CAS No. |
75872-61-6 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-tert-butyl-1,5,3-dioxazepane |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)9-6-10-4-5-11-7-9/h4-7H2,1-3H3 |
InChI Key |
KBOFUDHFZARIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1COCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


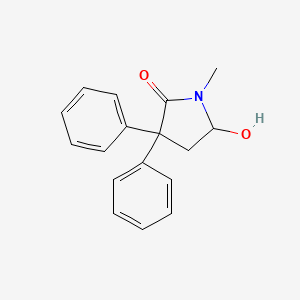
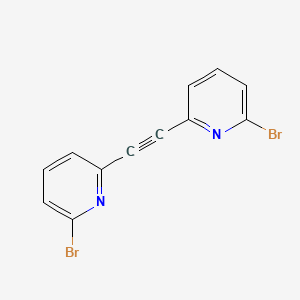
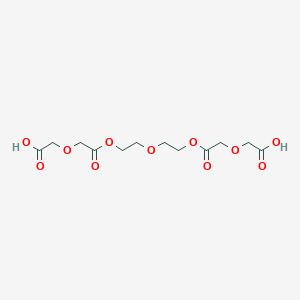

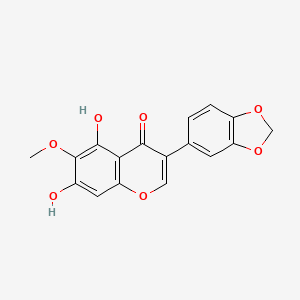
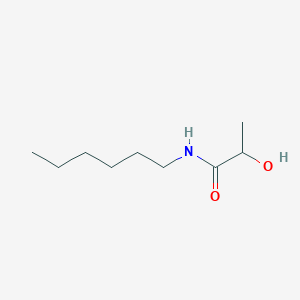
![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
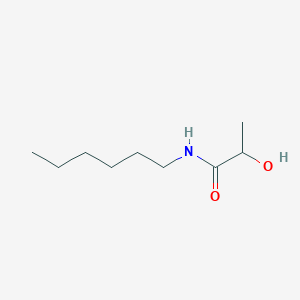
![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
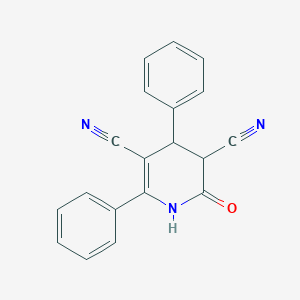
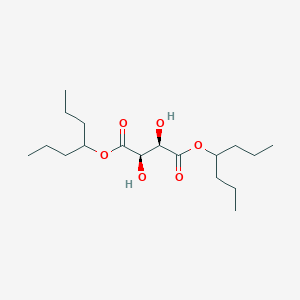
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
